
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O It is a derivative of pyridine and cyclopropanamine, characterized by the presence of a methoxy group at the 5-position of the pyridine ring
Méthodes De Préparation
The synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the cyclopropanation of a suitable pyridine derivative. This can be achieved through the reaction of a pyridine compound with a cyclopropane precursor under specific conditions. The methoxy group is introduced via methylation of the pyridine ring.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product’s formation. Common reagents include cyclopropane derivatives, methylating agents, and catalysts to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions result in the conversion of specific functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme activity, receptor binding, and cellular processes.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including catalysis and material modification.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Pathways Involved: The compound’s effects are mediated through various biochemical pathways, including those involved in neurotransmission, metabolism, and cell signaling. The exact pathways depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride and 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine share structural similarities with this compound
Uniqueness: The presence of the methoxy group at the 5-position of the pyridine ring and the specific cyclopropanamine structure confer unique chemical and biological properties to this compound. These properties distinguish it from other similar compounds and make it valuable for specific applications.
Propriétés
Formule moléculaire |
C9H14Cl2N2O |
|---|---|
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
1-(5-methoxypyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-7-2-3-8(11-6-7)9(10)4-5-9;;/h2-3,6H,4-5,10H2,1H3;2*1H |
Clé InChI |
FEHJSYAILXICDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1)C2(CC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


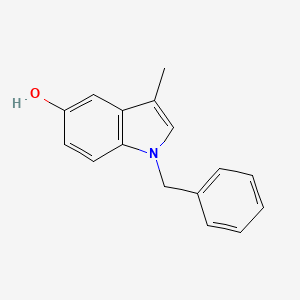
![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)
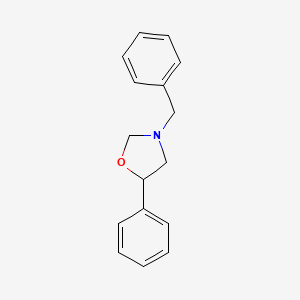
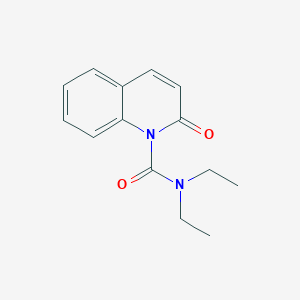
![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)

![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)

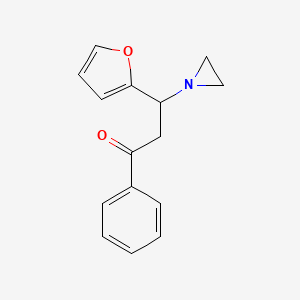
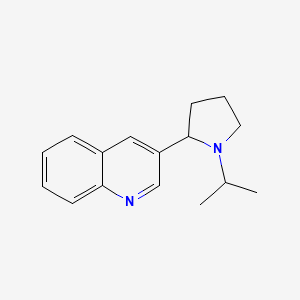
![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)
![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)
